molecular formula C9H9NS2 B8469062 3-methylthio-2H-1,4-benzothiazine

3-methylthio-2H-1,4-benzothiazine

Cat. No.: B8469062
M. Wt: 195.3 g/mol
InChI Key: BPSJFZSPCRRJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylthio-2H-1,4-benzothiazine (CAS 113342-90-8) is an aromatic organic heterocyclic compound with the molecular formula C15H13NS2 . It belongs to the 1,4-benzothiazine class, a significant scaffold in medicinal chemistry consisting of a benzene ring fused with a thiazine ring containing nitrogen and sulfur atoms . The 1,4-benzothiazine core is recognized as a versatile and privileged structure in drug discovery due to its wide range of biological activities . While the specific research applications and mechanism of action for this particular 3-methylthio derivative are an area of active investigation, the 1,4-benzothiazine scaffold is extensively documented in scientific literature. Derivatives of this structural motif have demonstrated convincing antibacterial activities against Gram-positive bacteria, such as Bacillus subtilis and Streptococcus lactis . Furthermore, related compounds show a diverse pharmacological profile, including antipsychotropic, antiviral, antithyroid, antimicrobial, antifungal, antitubercular, antioxidant, and anti-inflammatory properties . Researchers are exploring novel 1,4-benzothiazine derivatives as potential inhibitors of bacterial targets like peptide deformylase (PDF) in Staphylococcus aureus , which is implicated in both bacterial growth and biofilm formation . Other research avenues include developing 1,4-benzothiazine-based molecules as acetylcholinesterase inhibitors for Alzheimer's disease research and synthesizing novel triazole-hybrids for enhanced antimicrobial efficacy . This compound serves as a valuable chemical reagent and building block for synthetic organic chemists and medicinal researchers exploring the structure-activity relationships of this promising class of S,N-heterocycles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

3-methylsulfanyl-2H-1,4-benzothiazine

InChI

InChI=1S/C9H9NS2/c1-11-9-6-12-8-5-3-2-4-7(8)10-9/h2-5H,6H2,1H3

InChI Key

BPSJFZSPCRRJMA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2SC1

Origin of Product

United States

Synthetic Methodologies for 1,4 Benzothiazine Derivatives

Classical Approaches in 1,4-Benzothiazine Synthesis

The traditional and most prevalent methods for synthesizing 1,4-benzothiazine derivatives often commence with 2-aminobenzenethiol as a key starting material. nih.gov These approaches leverage the nucleophilic character of the thiol and amino groups to react with various electrophilic partners, leading to the formation of the six-membered thiazine (B8601807) ring.

Condensation Reactions of 2-Aminobenzenethiols

The condensation of 2-aminobenzenethiols with a variety of bifunctional compounds represents a robust and widely utilized strategy for the synthesis of 1,4-benzothiazines.

The reaction between 2-aminobenzenethiol and α-haloketones or α-haloesters provides a direct route to 2,3-disubstituted 1,4-benzothiazines. For instance, the reaction of 2-aminothiophenol (B119425) with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine. researchgate.net This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration.

A recent review highlights a method for synthesizing 1,4-benzothiazine derivatives by reacting 2-aminothiophenol with styrene (B11656) in a micellar nanoreactor to form phenacyl bromides, which then react further to produce 2-aryl-1,4-benzothiazines. nih.gov

Table 1: Synthesis of 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and α-Haloketones/α-Haloesters

2-Aminobenzenethiol Derivativeα-Haloketone/α-HaloesterProductYield (%)Reference
2-Aminothiophenol3-Chloro-2,4-pentanedione2-Acetyl-3-methyl-4H-1,4-benzothiazineHigh researchgate.net
2-AminothiophenolStyrene (forms phenacyl bromide in situ)2-Aryl-1,4-benzothiazine65-72 nih.gov

The condensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds is a versatile method for accessing a variety of 2,3-disubstituted 1,4-benzothiazines. nih.govnih.gov This reaction can be catalyzed by various reagents and conditions, including microwave irradiation with basic alumina (B75360), baker's yeast with ultrasonic irradiation, and β-cyclodextrin in water. nih.gov For example, the reaction of an equimolar mixture of 2-aminothiophenol and acetylacetone (B45752) in methanol (B129727) at room temperature for two days affords 1-(3-methyl-4H-benzo nih.govbeilstein-journals.orgthiazin-2-yl)ethenone in an excellent yield of 98%. nih.gov The mechanism involves the initial oxidation of 2-aminothiophenol to bis(o-aminophenyl)disulfide, which then reacts with the dicarbonyl compound. nih.gov

Another approach involves the reaction of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones with 2-aminothiophenol in refluxing dry ethanol (B145695) for 10 hours, yielding 1,4-benzothiazine derivatives in 82-95% yield. nih.gov

Table 2: Synthesis of 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and 1,3-Dicarbonyl Compounds

2-Aminobenzenethiol Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)Reference
2-AminothiophenolAcetylacetoneMethanol, RT, 2 days1-(3-Methyl-4H-benzo nih.govbeilstein-journals.orgthiazin-2-yl)ethenone98 nih.gov
2-Aminothiophenol2-Aryl-2-bromo-1H-indene-1,3(2H)-dionesDry ethanol, reflux, 10 h1,4-Benzothiazine derivatives82-95 nih.gov
2-Aminobenzenethiols1,3-Dicarbonyl compoundsHydrazine (B178648) hydrate (B1144303), solvent-free2,3-Disubstituted-1,4-benzothiazines83-96 nih.gov
2-Aminobenzenethiols1,3-Dicarbonyl compoundsBasic alumina, MWI, solvent-free4H-Benzo-1,4-thiazines69-85 nih.gov
2-Aminobenzenethiols1,3-Dicarbonyl compoundsBaker's yeast, methanol, ultrasonic irradiation4H-Benzo-1,4-thiazines51-82 nih.gov
Substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines1,3-Dicarbonyl compoundsβ-Cyclodextrin, water, 60 °C1,4-Benzothiazine derivatives70-91 nih.gov

The reaction of 2-aminobenzenethiols with various carbonyl compounds, including aldehydes and ketones, provides another important route to 1,4-benzothiazines. nih.govmdpi.com A transition-metal-free radical approach has been developed for the synthesis of 1,4-benzothiazine derivatives from o-aminobenzenethiols and various ketones, including α,β-unsaturated, cyclic, linear, and fluoroalkyl ketones. nih.gov For instance, the reaction of 2-aminobenzenethiol with aryl methyl ketones, catalyzed by TFA in DMSO at 80°C, can lead to dimeric 2-arylbenzothiazines. nih.gov

Furthermore, the condensation of 2-aminobenzenethiol with aromatic aldehydes can be achieved under various conditions, including using a mixture of H2O2/HCl in ethanol at room temperature, which yields benzothiazoles efficiently. mdpi.com Another green method utilizes SnP2O7 as a reusable heterogeneous catalyst for the reaction of 2-aminothiophenol with aromatic aldehydes, resulting in high yields and short reaction times. mdpi.com

Table 3: Synthesis of 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Carbonyl Compounds

2-Aminobenzenethiol DerivativeCarbonyl CompoundCatalyst/ConditionsProductYield (%)Reference
o-AminobenzenethiolsVarious ketonesTransition-metal-free radical conditions1,4-Benzothiazine derivativesNot specified nih.gov
2-AminobenzenethiolAryl methyl ketonesTFA, DMSO, 80 °CDimeric 2-arylbenzothiazines58-85 nih.gov
2-AminothiophenolAromatic aldehydesH2O2/HCl, ethanol, RTBenzothiazolesExcellent mdpi.com
2-AminothiophenolAromatic aldehydesSnP2O7Benzothiazoles87-95 mdpi.com

Ring Expansion Protocols (e.g., Oxidative Ring Expansion of Benzothiazoles)

An alternative strategy for the synthesis of 1,4-benzothiazines involves the ring expansion of smaller heterocyclic systems, most notably benzothiazoles. rsc.orgscholaris.caresearchgate.net A metal-free oxidative ring-expansion of 2-aminobenzothiazoles with olefins has been reported to produce dihydro-1,4-benzothiazine derivatives in moderate-to-good yields. rsc.org This method is believed to proceed through a [4+2] heteroannulation between an intermediate formed from the oxidative ring-opening of the 2-aminobenzothiazole (B30445) and the olefin. rsc.org

Another example describes the oxidative ring opening of benzothiazole (B30560) derivatives to acylamidobenzene sulfonate esters using magnesium monoperoxyphthalate hexahydrate in alcohol solvents. scholaris.caresearchgate.net This reaction proceeds via thiazole (B1198619) ring opening followed by thiol oxidation. scholaris.caresearchgate.net

Reactions with Enaminones and Esters

The reaction of 2-aminobenzenethiols with enaminones and esters provides another synthetic entry to the 1,4-benzothiazine core. beilstein-journals.org Two approaches have been developed for the synthesis of enaminones fused to a 1,4-benzothiazin-2-one moiety. The first involves the reaction of furan-2,3-diones with o-aminothiophenols in acetonitrile. The second approach utilizes the reaction of acylpyruvic acids with o-aminothiophenols in the presence of carbodiimides in acetonitrile. beilstein-journals.org

Cyclocondensation Processes

Cyclocondensation reactions represent a foundational approach to the synthesis of the 1,4-benzothiazine core. These reactions typically involve the condensation of two precursor molecules with the concomitant formation of a new heterocyclic ring. A primary and well-established method involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon.

A plausible and direct route to a precursor for 3-methylthio-2H-1,4-benzothiazine is the cyclocondensation of 2-aminothiophenol with carbon disulfide. This reaction, often carried out in the presence of a base, is expected to yield 2H-1,4-benzothiazin-3(4H)-thione. While specific literature on this exact transformation is not abundant, the reaction of 2-aminothiophenols with carbon disulfide is a known method for the formation of related thiazole and benzothiazole derivatives. The resulting thione is a critical intermediate which can then be alkylated to introduce the methylthio group.

Another cyclocondensation strategy involves the reaction of 2-aminothiophenol with thiophosgene (B130339) (CSCl₂). Thiophosgene, a highly reactive dielectrophile, can react with the amino and thiol groups of 2-aminothiophenol to form the 1,4-benzothiazine ring. However, the high toxicity and reactivity of thiophosgene necessitate careful handling and specialized reaction conditions. wikipedia.org

The reaction of 2-aminothiophenols with α-haloketones or other bifunctional carbonyl compounds is another common cyclocondensation approach to 1,4-benzothiazines. researchgate.net For instance, the condensation of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of pyridine has been reported to yield 2-acetyl-3-methyl-4H-1,4-benzothiazine. While this does not directly yield the target compound, it illustrates the general principle of using a bifunctional electrophile to construct the thiazine ring.

ReactantsReagents/ConditionsProductYieldReference
2-Aminothiophenol, Carbon DisulfideBase (e.g., KOH, Et3N)2H-1,4-benzothiazin-3(4H)-thioneNot specifiedInferred
2-Aminothiophenol, ThiophosgeneInert solvent2H-1,4-benzothiazin-3(4H)-thioneNot specified wikipedia.org
2-Aminothiophenol, 3-chloro-2,4-pentanedionePyridine2-acetyl-3-methyl-4H-1,4-benzothiazineHighNot specified

Contemporary and Innovative Synthetic Routes

Modern organic synthesis has introduced a variety of sophisticated methods for the construction of heterocyclic systems like 1,4-benzothiazines. These approaches often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Coupling Strategies (e.g., Thiophenols with α-Halohydroxamates)

Coupling reactions provide a powerful tool for the formation of C-S and C-N bonds, which are key to the assembly of the 1,4-benzothiazine ring. One such strategy involves the coupling of thiophenols with α-halohydroxamates. While not directly reported for the synthesis of this compound, this methodology offers a potential pathway. The general approach would involve the reaction of a suitably substituted thiophenol with an α-halo hydroxamate derivative, followed by an intramolecular cyclization.

A more direct coupling approach to the precursor of the target molecule involves the S-alkylation of 2H-1,4-benzothiazin-3(4H)-thione. The thione, prepared via cyclocondensation, can be readily S-methylated using a variety of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This two-step sequence represents a highly feasible route to this compound.

ReactantReagentProductYieldReference
2H-1,4-benzothiazin-3(4H)-thioneMethyl iodide, BaseThis compoundNot specifiedInferred

Oxidative C-H Functionalization with Elemental Sulfur

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in modern synthesis. An iodide-catalyzed aerobic synthesis of 1,4-benzothiazines has been developed, which involves the functionalization of multiple C-H bonds with elemental sulfur. rsc.org This three-component reaction utilizes anilines, methyl ketones, and elemental sulfur to construct the 1,4-benzothiazine scaffold. rsc.org This method provides direct access to the six-membered N,S-heterocyclic products. rsc.org While a broad range of functional groups are tolerated, the direct synthesis of a 3-methylthio substituted derivative has not been explicitly demonstrated. rsc.org

ReactantsCatalyst/ReagentsProduct ScopeYieldsReference
Anilines, Methyl Ketones, Elemental SulfurIodide catalyst, Aerobic conditionsSubstituted 1,4-BenzothiazinesSatisfactory rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to complex molecules. Several MCRs have been developed for the synthesis of 1,4-benzothiazine derivatives. researchgate.net

One notable example is the Asinger reaction, which can utilize a carbonyl compound, a sulfur source, a primary amine, and an α-halo carbonyl compound to generate thiazoline (B8809763) derivatives. researchgate.net While the classic Asinger reaction leads to five-membered rings, variations and related MCRs could potentially be adapted for the synthesis of the six-membered 1,4-benzothiazine ring system. researchgate.net

Another three-component synthesis of 1,4-benzothiazines involves the reaction of anilines, elemental sulfur, and other coupling partners, showcasing the versatility of MCRs in constructing this heterocyclic core. rsc.org

Reaction TypeComponentsProduct TypeReference
Asinger-type MCRCarbonyl, Sulfur source, Amine, α-Halo carbonylThiazolines (adaptable to Benzothiazines) researchgate.net
Iodide-catalyzed MCRAnilines, Methyl Ketones, Elemental Sulfur1,4-Benzothiazines rsc.org

Palladium-Catalyzed (e.g., Mizoroki-Heck) Cyclizations

Rearrangement Reactions (e.g., from Benzothiazolylacetates)

Rearrangement reactions can provide access to complex molecular architectures from readily available starting materials. While not a mainstream approach for the synthesis of 1,4-benzothiazines, rearrangements of related heterocyclic systems could be envisioned. For instance, the rearrangement of substituted benzothiazole derivatives, such as benzothiazolylacetates, under specific conditions might lead to the expansion of the five-membered thiazole ring to the six-membered thiazine ring. However, such transformations would likely require specific substitution patterns and carefully optimized reaction conditions.

Green Chemistry Principles in 1,4-Benzothiazine Synthesis

The application of green chemistry principles to the synthesis of 1,4-benzothiazines aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Key strategies include the use of solvent-free conditions, eco-friendly solvents, metal-free catalysts, and alternative energy sources like microwaves and visible light. These approaches not only contribute to a safer environment but also often lead to improved yields, shorter reaction times, and simplified purification processes. tsijournals.comnih.gov

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Several solvent-free methods for synthesizing 1,4-benzothiazine derivatives have been developed.

One notable approach involves the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. nih.gov This reaction can be carried out using a catalytic amount of hydrazine hydrate under solvent-free conditions, yielding 2,3-disubstituted-1,4-benzothiazines in high yields (83–96%) within a short reaction time of 10 minutes. nih.gov Another efficient method utilizes microwave irradiation in the presence of an energy transfer agent like DMF and a catalytic amount of hydrazine hydrate, which has proven to be an environmentally benign route to 4H- researchgate.netasianpubs.org-benzothiazines. asianpubs.org

Researchers have also employed basic alumina as a solid support for the condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters under microwave irradiation, again avoiding the use of bulk solvents. tsijournals.com This solid-supported, solvent-free approach is highlighted for its clean, mild, and efficient nature. tsijournals.com

Table 1: Examples of Solvent-Free Synthesis of 1,4-Benzothiazine Derivatives

ReactantsCatalyst/ConditionsYieldReference
2-Aminobenzenethiols and 1,3-Dicarbonyl CompoundsHydrazine hydrate, Solvent-free83-96% nih.gov
Substituted 2-Aminobenzenethiols and β-Diketones/β-KetoestersMicrowave, DMF (energy transfer agent), Hydrazine hydrateHigh asianpubs.org
2-Aminobenzenethiol and β-Diketones/β-KetoestersMicrowave, Basic alumina supportHigh tsijournals.com

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

When a solvent is necessary, green chemistry encourages the use of environmentally benign options like water, ionic liquids (ILs), and deep eutectic solvents (DESs). mdpi.comresearchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and safety. A metal-catalyst-free, one-pot synthesis of (3,4-dihydro-2H-benzo[b] researchgate.netasianpubs.orgoxazin-2-yl)methanol derivatives has been successfully developed in water at room temperature. aurigeneservices.comrsc.org This method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide, demonstrating high regioselectivity. aurigeneservices.comrsc.org Furthermore, the synthesis of 1,4-benzothiazine derivatives has been achieved in water using β-cyclodextrin as a supramolecular catalyst, which facilitates the reaction of 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds. nih.gov

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. mdpi.comresearchgate.neteurekaselect.com The synthesis of 3-oxo-1,4-benzothiazine has been reported using a KF-alumina catalytic system in ionic liquids such as [BMIM]Br and [BMIM]BF4. mdpi.com The use of ILs can offer a sustainable alternative to volatile organic compounds (VOCs) in these syntheses. researchgate.net

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. academie-sciences.frwiley.com They share many of the green properties of ILs but are often cheaper, less toxic, and biodegradable. academie-sciences.fr A notable example is the use of a deep eutectic mixture of choline (B1196258) chloride and oxalic acid as a non-toxic, biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, a strategy that holds promise for benzothiazine synthesis as well. researchgate.net

Metal-Free Catalysis

Avoiding the use of heavy or toxic metal catalysts is a core principle of green chemistry. Several metal-free catalytic systems have been developed for 1,4-benzothiazine synthesis.

Graphene oxide (GO) has emerged as a highly efficient and recyclable metal-free carbocatalyst. researchgate.net It can catalyze the synthesis of functionalized 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds, acting as both an acid catalyst and a benign oxidant. eurekaselect.comresearchgate.net This method provides a general and sustainable protocol with good yields. researchgate.net

Furthermore, catalyst-free approaches mediated by visible light are gaining traction. chemrxiv.org An eco-friendly method involves the reaction of 2-aminothiophenol with an aldehyde and isocyanide in an ethanol/water mixture under visible light irradiation, which can proceed efficiently even without a photocatalyst. nih.gov Iodide-catalyzed aerobic synthesis using elemental sulfur also represents a move away from transition metal catalysts for constructing the 1,4-benzothiazine core. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. tsijournals.comasianpubs.org

The synthesis of 4H-1,4-benzothiazines has been effectively achieved through the microwave-assisted condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters. tsijournals.comasianpubs.org These reactions can be performed under solvent-free conditions on a solid support like basic alumina or with a catalytic amount of hydrazine hydrate. tsijournals.comasianpubs.org For instance, the reaction of 2-aminothiophenols with β-keto esters and β-diketones on basic alumina under microwave irradiation afforded 4H-benzo-1,4-thiazines in yields of 69–85% within 6–11 minutes. nih.gov These methods are significantly faster and often more efficient than conventional heating methods. tsijournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,4-Benzothiazines

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Condensation of 2-aminobenzenethiol and β-ketoesterHours (Reflux)6-11 minutesSignificant tsijournals.comnih.gov
Condensation of 2-aminobenzenethiols and β-diketonesHours (Reflux)Short (minutes)Yes asianpubs.org

Visible Light-Mediated Approaches

The use of visible light as a clean and renewable energy source for promoting chemical reactions is a rapidly growing area of green synthesis. nih.gov Photoredox catalysis and catalyst-free, light-induced reactions offer mild and efficient pathways to complex molecules.

For the synthesis of related benzothiadiazine derivatives, a visible-light-induced strategy has been developed that avoids transition metals and chemical oxidants. chemrxiv.org A particularly green approach for 1,4-benzothiazines involves the reaction of 2-aminothiophenol, an aldehyde, and an isocyanide in an ethanol/water mixture. nih.gov This reaction proceeds under irradiation from a compact fluorescent lamp (22 W) for 4.5 hours, achieving yields greater than 90% without the need for a dedicated photocatalyst. nih.gov A 1,4-benzothiazine derivative fused with a quinoxaline (B1680401) ring has also been used as a photoredox catalyst for other cycloaddition reactions, showcasing the potential of the benzothiazine core in photocatalysis. nih.gov

Mechanistic Insights into Green Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing green synthetic protocols. In the synthesis of 1,4-benzothiazines from 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides, the reaction proceeds regioselectively. acgpubs.orgresearchgate.net The sulfur atom of the 2-aminothiophenol, being a stronger nucleophile than the nitrogen atom, exclusively attacks the more electrophilic carbon of the epoxide ring. researchgate.net

In the graphene oxide-catalyzed synthesis, GO is believed to play a dual role. researchgate.net Its acidic functional groups catalyze the condensation, while its oxidative properties facilitate the cyclization step. researchgate.net For visible-light-mediated reactions, the mechanism can involve the formation of an excited state of a reactant or an intermediate, which then undergoes the desired transformation, often bypassing the need for high temperatures or harsh reagents. nih.gov For example, in the synthesis of 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone, the reaction between 2-aminothiophenol and acetylacetone is proposed to proceed through the oxidation of 2-aminothiophenol to a disulfide intermediate, which then reacts to form an enamine that subsequently cyclizes. researchgate.net

Catalysis in 1,4-Benzothiazine Synthesis

The formation of the 1,4-benzothiazine scaffold is often facilitated by catalysts that can promote key bond-forming steps, enhance reaction rates, and improve yields. Methodologies range from the use of simple reagents that play a catalytic role to sophisticated metal-based and nano-catalytic systems.

Hydrazine Hydrate as a Catalyst

While widely employed as a nucleophilic reagent in heterocyclic chemistry, the direct catalytic role of hydrazine hydrate in the primary synthesis of the 1,4-benzothiazine ring is not extensively documented. Instead, it is a crucial reagent for the synthesis of important derivatives and precursors. For instance, hydrazine hydrate is used to convert esters into their corresponding hydrazides. These hydrazides are versatile intermediates that can be further cyclized to introduce additional heterocyclic rings, such as triazoles, onto the benzothiazine framework. researchgate.netnih.gov

In one documented pathway, an ethyl-4-amino benzoate (B1203000) was treated with hydrazine hydrate in ethanol under reflux to produce the corresponding hydrazide derivative, which serves as a building block for more complex molecules. researchgate.net Similarly, 2H,4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine is synthesized and then reacted with acetylacetone derivatives to form pyrazolyl-substituted 1,4-benzothiazines. researchgate.net Its role is therefore primarily that of a reactant to build upon an existing or forming ring system rather than a catalyst for the initial cyclization.

Lewis Acid Catalysis (e.g., TiCl₄)

Acid catalysis plays a significant role in the synthesis of 1,4-benzothiazines and related heterocycles. Lewis acids like titanium tetrachloride (TiCl₄) are recognized for their efficacy in promoting condensation and cyclization reactions. While specific literature detailing the use of TiCl₄ for the synthesis of this compound is sparse, its application in analogous heterocyclic systems highlights its potential. For example, TiCl₄ has been effectively used as a catalyst in the one-pot, multi-component synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] nih.govresearchgate.netoxazin-3-one derivatives, showcasing its ability to activate carbonyl groups and facilitate cyclization. researchgate.net

In a more direct relation to 1,4-benzothiazine synthesis, Brønsted-Lowry acids like hydrochloric acid (HCl) have been shown to have a catalytic effect. In the reaction between α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, HCl facilitates the ring opening of the epoxide to form a halohydrin intermediate, which then reacts to form the 1,4-benzothiazine product. acgpubs.org This demonstrates the importance of acid-mediated pathways in forming the benzothiazine core.

Metal-Based Catalysts (e.g., Rh(III))

Modern synthetic methods increasingly rely on transition-metal catalysts to achieve high efficiency and selectivity. rsc.org Although rhodium(III) catalysis is a powerful tool in C-H activation and annulation reactions, its application has been more prominently documented for the synthesis of 1,2-benzothiazine isomers rather than 1,4-benzothiazines. acs.orgacs.org These processes often involve the rhodium-catalyzed reaction of S-aryl sulfoximines with various partners. acs.org

However, other metal-based or related catalytic systems are effective for 1,4-benzothiazine synthesis. A notable example is an iodide-catalyzed aerobic method that accomplishes the synthesis of 1,4-benzothiazine derivatives through multiple C–H functionalization using elemental sulfur. nih.govrsc.org This three-component reaction provides direct access to the six-membered N,S-heterocyclic products. rsc.org

Nanocatalysis in Benzothiazine Formation

The use of nanocatalysts represents a green and efficient approach in organic synthesis, and the formation of 1,4-benzothiazines is no exception. rsc.org These catalysts offer high surface area and unique reactivity, often allowing for milder reaction conditions and improved yields.

One innovative method involves the use of a micellar nanoreactor medium for the synthesis of 2-aryl-1,4-benzothiazines. The reaction of 2-aminothiophenol (2-ATP) with styrene proceeds in an aqueous solution of cetylpyridinium (B1207926) bromide (CPB), which forms the nanoreactors. nih.gov Additionally, nanocatalysts are pivotal in the synthesis of derivatives. Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been employed as a recyclable, heterogeneous nanocatalyst for the selective oxidation of sulfides to sulfones using hydrogen peroxide, a reaction that is key to producing 1,4-benzothiazine sulfone derivatives. rsc.org Another advanced system, a tri-component composite named Zr/SiW12/GO, which incorporates zirconium nanoparticles and graphene oxide, also serves as a highly efficient heterogeneous catalyst for the oxidation of sulfides to sulfoxides under mild conditions with H₂O₂. nih.gov

Synthesis of Specific 1,4-Benzothiazine Isomers and Derivatives (e.g., Pyrrolo[1,2-a]benzothiazines, Sulfones)

The core 1,4-benzothiazine structure is a scaffold for a variety of derivatives with significant chemical and biological interest, including sulfones and fused heterocyclic systems like pyrrolobenzothiazines.

Synthesis of 1,4-Benzothiazine Sulfones

The sulfone derivatives of 1,4-benzothiazines are a prominent class of compounds, readily synthesized by the oxidation of the sulfide (B99878) linkage in the thiazine ring. The most common method involves treating the parent 4H-1,4-benzothiazine with 30% hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. researchgate.net This oxidation is typically efficient and leads to the formation of 4H-1,4-benzothiazine-1,1-dioxides (sulfones) in good yields. researchgate.net The reaction can also be performed under solvent- and catalyst-free conditions, representing a highly atom-economic and green chemistry approach. rsc.org

Table 1: Examples of 1,4-Benzothiazine Sulfone Synthesis
Starting MaterialOxidizing AgentSolvent/CatalystConditionsProductYieldReference
4H-1,4-Benzothiazine derivatives30% Hydrogen PeroxideGlacial Acetic AcidNot specified4H-1,4-benzothiazine-1,1-dioxidesQuantitative researchgate.net
Structurally diverse sulfides30% aq. Hydrogen PeroxideSolvent- and catalyst-free75 °CCorresponding sulfonesHigh rsc.org
Alkyl and aryl sulfides30% Hydrogen PeroxideMWCNTs-COOH (nanocatalyst)Room Temperature, Solvent-freeCorresponding sulfonesExcellent rsc.org
Various sulfidesHydrogen PeroxideIron tetrakis(pentafluorophenyl)porphyrinEthanolCorresponding sulfones~Quantitative nih.gov

Synthesis of Pyrrolo[2,1-c] nih.govrsc.orgbenzothiazines

Pyrrolo[2,1-c] nih.govrsc.orgbenzothiazines are a class of fused heterocyclic compounds where a pyrrole (B145914) ring is annulated to the 1,4-benzothiazine core. These compounds are of interest due to their unique chemical structures and potential biological activities. nih.gov Several synthetic routes to this tricyclic system have been developed.

One common strategy is the annellation of 3-alkoxycarbonylmethylene-4H-1,4-benzothiazines (which are β-enamine esters) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This reaction provides a direct pathway to construct the fused pyrrole ring.

Chemical Reactivity and Transformation of 1,4 Benzothiazine Derivatives

Cyclization Mechanisms in 1,4-Benzothiazine Ring Formation

The construction of the 1,4-benzothiazine ring is a cornerstone of its chemistry, with numerous synthetic strategies developed over the years. rsc.org The most prevalent and well-established methods typically involve the reaction of 2-aminothiophenol (B119425) or its dimer, 2,2'-disulfanediyldianiline, with a variety of bifunctional electrophiles. nih.gov These reactions proceed through a cascade of bond-forming events, leading to the heterocyclic core.

Common synthetic routes include the condensation of 2-aminothiophenol with:

α-haloketones or α-haloesters

1,3-dicarbonyl compounds nih.gov

activated alkynes and alkenes nih.govnih.gov

epoxides acgpubs.org

acylpyruvic acids or furan-2,3-diones beilstein-journals.org

A general mechanism for the formation of 1,4-benzothiazines from 2-aminothiophenol and a β-dicarbonyl compound, for instance, involves an initial Michael addition of the thiol group to the enone system. This is followed by an intramolecular condensation between the amino group and a carbonyl group, leading to cyclization and dehydration to form the stable 1,4-benzothiazine ring. nih.gov In some cases, the 2-aminothiophenol can first oxidize in situ to its disulfide dimer, which then reacts with the electrophile. nih.govnih.gov

Table 1: Selected Cyclization Reactions for 1,4-Benzothiazine Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Reference
2-Aminothiophenol β-Diketones/β-Ketoesters Dimethyl sulfoxide (B87167) (DMSO) 4H-1,4-Benzothiazines researchgate.net
2-Aminothiophenol Alkynes - 4H-1,4-Benzothiazines nih.gov
2-Aminothiophenol Furan-2,3-diones Acetonitrile Enaminones fused to 1,4-benzothiazin-2-one beilstein-journals.org
2-Aminothiophenol Epoxides - 3-hydroxy-2,4-dihydro-2H-benzo[b] rsc.orgbeilstein-journals.orgthiazine (B8601807) acgpubs.org
2-Aminothiophenol Bromoacetophenones Trimethylamine, Diethyl ether 2-Aryl-1,4-benzothiazines nih.gov

The regioselectivity of the cyclization can be influenced by the nature of the reactants and the reaction conditions. For example, the reaction of 2-aminothiophenol with unsymmetrical epoxides proceeds with a regioselective attack of the sulfur atom, followed by the nitrogen atom, to yield specific 3-hydroxy-1,4-benzothiazine derivatives. acgpubs.org

Oxidative Processes and Their Impact on the 1,4-Benzothiazine Scaffold

The sulfur atom in the 1,4-benzothiazine ring is susceptible to oxidation, a reaction that significantly alters the electronic and steric properties of the molecule. This transformation is a key strategy for modulating the biological activity of these compounds. The most common oxidative process is the conversion of the sulfide (B99878) to a sulfoxide or a sulfone. researchgate.net

The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in glacial acetic acid. researchgate.netresearchgate.netnih.gov The extent of oxidation can often be controlled by the reaction conditions. Milder conditions may favor the formation of the sulfoxide, while more forcing conditions or an excess of the oxidizing agent will lead to the corresponding sulfone (1,1-dioxide). jchemrev.com For instance, a highly selective oxidation of various sulfides to sulfoxides has been achieved using hydrogen peroxide in glacial acetic acid at room temperature, with excellent yields and avoidance of overoxidation to the sulfone. nih.gov

The conversion of the sulfide to a sulfone introduces a tetrahedral geometry at the sulfur atom and two electron-withdrawing oxygen atoms. This modification has been shown to be important for the pharmacological profile of some 1,4-benzothiazine derivatives. researchgate.net

Table 2: Oxidation of 1,4-Benzothiazines

Starting Material Oxidizing Agent Product Reference
4H-1,4-Benzothiazine 30% Hydrogen peroxide in glacial acetic acid 4H-1,4-Benzothiazine-1,1-dioxide (sulfone) researchgate.netresearchgate.net
Organic Sulfide Hydrogen peroxide in glacial acetic acid Sulfoxide nih.gov
4-R-sulfanylfuran-2(5H)-one m-chloroperoxybenzoic acid Sulfoxide researchgate.net
4-R-sulfanylfuran-2(5H)-one Hydrogen peroxide in acetic acid Sulfone researchgate.net

Functional Group Interconversions on the 1,4-Benzothiazine Core

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's properties without altering its core structure. solubilityofthings.comorganic-chemistry.org On the 1,4-benzothiazine scaffold, FGIs are employed to introduce new functionalities, modulate physicochemical properties, and explore structure-activity relationships. These reactions typically involve the conversion of one functional group into another, such as an alcohol to an amine, or an ester to a carboxylic acid. solubilityofthings.com

For example, a 1,4-benzothiazine derivative bearing a primary alcohol could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄), respectively. solubilityofthings.com Conversely, a carbonyl group could be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Another important FGI is the conversion of an alcohol to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new substituents. ub.edu For instance, conversion of an alcohol to a tosylate followed by reaction with sodium azide (B81097) would yield an azido-functionalized 1,4-benzothiazine, which could be further reduced to an amine. vanderbilt.edu

Derivatization Strategies for Enhancing Molecular Complexity

To further explore the chemical space around the 1,4-benzothiazine nucleus, various derivatization strategies are employed. These methods focus on adding new substituents or entire molecular fragments to the core structure, thereby increasing its complexity and potential for biological interactions.

Amide and hydrazide functionalities are commonly incorporated into drug candidates to enhance their binding properties, often through hydrogen bonding. In the context of 1,4-benzothiazines, these groups are typically introduced from a carboxylic acid or ester precursor.

A common strategy involves the synthesis of a 1,4-benzothiazine derivative containing an ester group, for example, at the C-2 position. This ester can then be converted into the corresponding hydrazide by treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govarabjchem.org For instance, 3,4-dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine can be reacted with hydrazine hydrate in methanol (B129727) to yield the corresponding hydrazide. arabjchem.org These hydrazides serve as versatile intermediates for further derivatization, such as the synthesis of pyrazole-containing hybrids. researchgate.net

Coupling other heterocyclic rings to the 1,4-benzothiazine scaffold is a powerful strategy to create hybrid molecules with potentially synergistic or novel biological activities. Various synthetic methodologies have been developed to achieve this.

One popular approach is the use of "click chemistry," specifically the Huisgen [3+2] cycloaddition, to link a 1,4-benzothiazine derivative bearing an azide or alkyne functionality with a complementary reaction partner to form a triazole ring. This method has been used to synthesize novel 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives. researchgate.net

Multi-component reactions also offer an efficient route to complex molecules. For instance, 2H,4H-2-hydrazinocarbonylmethyl-3-oxo-1,4-benzothiazine can be reacted with acetylacetone (B45752) derivatives to form 1,4-benzothiazines bearing a pyrazole (B372694) moiety. researchgate.netarabjchem.org These strategies highlight the versatility of the 1,4-benzothiazine core as a template for the construction of diverse and complex heterocyclic systems.

Stereochemical Considerations in Synthesis (E/Z Diastereomers)

The synthesis of 1,4-benzothiazine derivatives often involves the creation of one or more stereocenters, leading to the potential for various stereoisomers, including enantiomers and diastereomers. The control of stereochemistry is a critical aspect of modern synthetic organic chemistry, particularly for applications in medicinal chemistry where the biological activity of a molecule can be highly dependent on its three-dimensional structure. In the context of 1,4-benzothiazines, the formation of E/Z diastereomers is a notable consideration, especially when exocyclic double bonds are formed or when multiple chiral centers are introduced during synthesis.

Research into the synthesis of related benzothiazine structures has highlighted the feasibility of achieving high stereoselectivity. For instance, a one-pot reaction for synthesizing substituted 2-alkyl-(4Z)-benzylidene-4H-1,3-benzothiazines has been shown to be highly stereoselective, exclusively yielding the Z isomer. acs.orgnih.gov This method involves the reaction of S-phenyl ethanethioate or S-phenyl propanethioate with substituted benzyl (B1604629) nitriles in the presence of triflic anhydride. acs.orgnih.govacs.org The observed stereoselectivity is supported by energy difference calculations between the possible conformers. acs.org

In the realm of 1,4-benzothiazines, stereochemical outcomes are also a key feature of certain synthetic routes. A notable example is the regioselective synthesis of new 1,4-benzothiazine derivatives through the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net This reaction proceeds via a nucleophilic attack of the sulfur atom from 2-aminothiophenol on one of the epoxide's carbon atoms. researchgate.net This process can lead to the formation of products with multiple chiral centers, resulting in diastereomers.

One study detailed the synthesis of methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] acs.orgrsc.orgthiazine-3-carboxylate, which yielded a mixture of two diastereomers. acgpubs.orgresearchgate.net The differentiation of these diastereomers was accomplished through nuclear magnetic resonance (NMR) spectroscopy, which revealed distinct signals for the protons and carbons in each isomer. acgpubs.orgresearchgate.net

The following table presents the ¹H NMR spectral data that distinguishes between the two diastereomers of Methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] acs.orgrsc.orgthiazine-3-carboxylate. acgpubs.orgresearchgate.net

DiastereomerCH₃ Signal (δ ppm)CHS Signal (δ ppm)CO₂Me Signal (δ ppm)OH Signal (δ ppm)Aromatic Protons (m, δ ppm)
1 2.31 (s, 3H)4.74 (s, 1H)3.82 (s, 3H)5.41 (s, 1H)6.38-7.35
2 2.48 (s, 3H)4.74 (s, 1H)3.82 (s, 3H)5.41 (s, 1H)6.38-7.35

This table is interactive. Users can sort and filter the data.

The regioselectivity of the reaction is dictated by the greater nucleophilicity of the sulfur atom compared to the nitrogen of the amine group, leading to an exclusive attack on the carbon atom of the epoxide that is bonded to the aryl group. researchgate.net The subsequent intramolecular cyclization and ring-opening of the epoxide lead to the formation of the 1,4-benzothiazine core with defined, albeit in this case mixed, stereochemistry at the newly formed chiral centers. The ability to control and separate these diastereomers is crucial for investigating their distinct physical properties and potential biological activities.

Spectroscopic and Structural Elucidation of 1,4 Benzothiazine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,4-benzothiazine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectra of 1,4-benzothiazine derivatives typically show characteristic signals for the aromatic protons of the benzene (B151609) ring, as well as for the protons on the thiazine (B8601807) ring and any substituents. For instance, in a series of synthesized 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives, the methylene (B1212753) protons linked to the nitrogen atom of the 1,4-benzothiazine moiety appear as singlets in the range of 4.33–4.55 ppm. nih.gov Similarly, for methyl 1,2-benzothiazine-N-arylacetamides, the methylene and NH protons are observed as distinct singlets between 4.34–4.56 ppm and 9.32–10.98 ppm, respectively. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. For various 1,4-benzothiazine derivatives, the carbon signals are assigned based on chemical shift theory and spectral data. In the case of 2H-1,4-Benzothiazin-3(4H)-one, the carbon chemical shifts have been determined and are available in spectral databases. spectrabase.com The analysis of ¹³C NMR spectra, often in conjunction with techniques like Attached Proton Test (APT), helps in the definitive assignment of each carbon atom in the benzothiazine framework and its substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,4-Benzothiazine Derivatives

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-(3-methyl-4H-benzo rsc.orgresearchgate.netthiazin-2-yl) ethenoneAromatic and thiazine protons observed.Carbonyl and aromatic carbons identified. nih.gov
1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivativesMethylene protons (CH₂) at 4.33-4.55 (s); Triazole proton (H-5) at 7.93-8.39 (s).Characteristic signals for benzothiazine and triazole rings. nih.gov
Methyl 1,2-benzothiazine-N-arylacetamidesMethylene protons (CH₂) at 4.34-4.56 (s); NH proton at 9.32-10.98 (s); Methoxy protons (OCH₃) at 3.91 (s); Enolic OH at 11.09-11.83 (s); Aromatic protons at 6.79-8.17.Characteristic signals for the benzothiazine core, acetamide, and aryl groups. nih.gov
2H-1,4-Benzothiazin-3(4H)-oneSpectral data available in databases.Spectral data available in databases. spectrabase.com

Note: Specific peak assignments and coupling constants are detailed in the cited literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 1,4-benzothiazine compounds. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the analysis of 2-acetyl-3-methyl-4H-1,4-benzothiazine and its derivatives, the IR spectrum of one compound displayed strong absorption bands at 3218 cm⁻¹ (N-H stretching), 1678 cm⁻¹ (amidic C=O stretching), and 1660 cm⁻¹ (pyrazole C=O stretching). researchgate.net For a series of 1,2-benzothiazine-N-arylacetamide derivatives, the structures were elucidated using FT-IR spectroscopy, among other techniques. nih.gov The synthesis of various thiazine derivatives is often confirmed by the appearance or disappearance of characteristic IR bands, such as the NH stretching band observed between 3437-3442 cm⁻¹ in certain pyrrolo[2,3-b] rsc.orgresearchgate.netbenzothiazines. clockss.org

Table 2: Characteristic IR Absorption Bands for 1,4-Benzothiazine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3218 - 3442 researchgate.netclockss.org
C=O (Amide)Stretching~1678 researchgate.net
C=O (Carboxylic Acid/Ester)StretchingVaries with structure nih.gov
C=C (Aromatic)Stretching~1600General
C-SStretchingVaries with structureGeneral
C-NStretchingVaries with structureGeneral

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 1,4-benzothiazine derivatives through the analysis of their fragmentation patterns. Under electron ionization (EI), molecules are fragmented in a reproducible manner, providing a unique mass spectrum that serves as a molecular fingerprint.

For instance, the mass spectrum of a derivative of 4H-benzothiazine, specifically 4-(2'-aminophenylthio)-3,5-dimethylpyrazole, showed a molecular radical ion that confirmed its structure. researchgate.net In a study on pyrimidinethiones and their fused derivatives, including those with a thiazole (B1198619) ring, the fragmentation mechanisms were investigated, revealing that the pyrimidine (B1678525) ring is generally more stable than the thiazole ring during fragmentation. sapub.org The structural elucidation of newly synthesized 1,2-benzothiazine-N-arylacetamide derivatives was also supported by mass spectrometry. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions and chromophoric properties of 1,4-benzothiazine compounds. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.

The 1,4-benzothiazine scaffold is a known chromophore, and its derivatives often exhibit interesting photophysical properties. nih.gov For example, a synthesized sensor molecule based on a 3-oxo- rsc.orgresearchgate.net-benzothiazin-2-ylidene acetohydrazide showed a distinct color change and a new absorption band at 550 nm in the presence of Hg²⁺ ions, indicating its potential for metal ion detection. nih.gov The chromophoric nature of 1,4-benzothiazines has also been exploited in the development of pH sensors and smart packaging materials that change color in response to changes in acidity. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals. In the context of 1,4-benzothiazine chemistry, ESR can be used to detect and characterize paramagnetic intermediates or products.

A study on 2-aroyl-3-methyl-1H-1,4-benzothiazine ylids reported that UV irradiation of a polycrystalline form of one of the derivatives led to the formation of a long-lived benzothiazinyl radical. ESR studies provided evidence for this radical, with the unpaired electron residing on the nitrogen atom. researchgate.net This demonstrates the utility of ESR in investigating the electronic structure and reactivity of radical species derived from 1,4-benzothiazines.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to verify its purity.

The structures of numerous synthesized 1,4-benzothiazine derivatives have been confirmed by elemental analysis, in conjunction with other spectroscopic methods. For example, the characterization of new 2,1-benzothiazine derivatives included elemental analysis, which provided results that were in close agreement with the calculated values for the proposed structures. nih.gov Similarly, the synthesis of various thiazine and benzothiazine derivatives often includes elemental analysis as a final confirmation of the product's composition. nih.gov

Computational and Theoretical Investigations of 1,4 Benzothiazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 1,4-benzothiazine derivatives. These methods are used to optimize the molecular geometry and predict electronic characteristics that govern the molecule's stability and reactivity.

Detailed Research Findings: Studies on related 1,4-benzothiazine and similar heterocyclic structures using DFT, often with the B3LYP functional and various basis sets like 6-311++G(d,p), provide key insights. researchgate.netnbu.edu.sa Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.netnbu.edu.sa A smaller energy gap suggests higher reactivity. researchgate.net For instance, calculations on some benzothiazole (B30560) derivatives have shown HOMO-LUMO gaps ranging from 3.95 eV to 4.70 eV. nbu.edu.sa

Other calculated parameters include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, and Mulliken atomic charges, which describe the charge distribution. researchgate.net These calculations help in predicting how the molecule will interact with other chemical species. The geometry of the benzothiazine ring system, including bond lengths and angles, can be precisely calculated and compared with experimental data from X-ray crystallography where available. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Benzothiazine-like Scaffolds

ParameterDescriptionTypical Value RangeReference
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-5.5 to -6.5 eV nbu.edu.saespublisher.com
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.0 to -2.0 eV nbu.edu.saespublisher.com
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.3.9 to 5.4 eV researchgate.netnbu.edu.sa
Dipole Moment (µ) A measure of the overall polarity of the molecule.1.5 to 4.0 Debye espublisher.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 1,4-benzothiazine scaffold, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that may be responsible for its pharmacological activities, such as anticancer or antifungal effects. rjeid.comeurekaselect.com

Detailed Research Findings: Researchers have performed docking studies with 1,4-benzothiazine derivatives against a variety of protein targets. For example, in the context of anticancer research, derivatives have been docked into the active sites of proteins like Interleukin-8 (IL-8) and Type-II topoisomerase. researchgate.netrjeid.com These studies can predict binding affinities, often expressed as a docking score in kcal/mol, and visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. One study on a substituted 1,4-benzothiazine identified it as a potent agent against lung cancer, with a molecular docking analysis revealing a maximum binding affinity of -7.54 kcal/mol against IL-8. rjeid.com Such findings are instrumental in rational drug design, allowing for the modification of the lead compound to improve its binding affinity and selectivity.

Table 2: Potential Protein Targets for 1,4-Benzothiazine Derivatives Investigated via Molecular Docking

Protein TargetTherapeutic AreaPDB ID ExampleRole of DockingReference
Interleukin-8 (IL-8)Cancer, Inflammation5D14To predict binding affinity and interaction modes for anti-inflammatory and anticancer activity. rjeid.com
Type-II TopoisomeraseCancer1JIJTo evaluate potential as an anticancer drug by predicting binding to the enzyme's active site. researchgate.net
Fungal EnzymesAntifungalN/ATo understand the structural basis for antifungal activity by docking into essential fungal proteins. eurekaselect.com
COX-2Inflammation5KIRTo screen for anti-inflammatory potential by predicting interactions with the cyclooxygenase enzyme. rjeid.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformations

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the physiological environment and can be used to assess the stability of the binding pose predicted by docking. nih.gov

Detailed Research Findings: MD simulations track the movements of atoms in the ligand-protein complex, providing insights into its conformational stability. nih.govresearchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. nih.gov Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are rigid upon ligand binding. Studies have shown that MD simulations are highly effective at validating experimental binding poses, with a high percentage of native poses remaining stable during simulations. nih.gov This technique can help differentiate between correct and incorrect binding modes, which is a significant challenge in drug design. nih.govnih.gov

Table 3: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionImplication for StabilityReference
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A low, stable RMSD value indicates the complex is stable and the ligand does not dissociate. nih.gov
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Highlights flexible and rigid regions of the protein, showing how binding affects protein dynamics. researchgate.net
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds over the simulation time confirm key stabilizing interactions. nih.gov
Binding Free Energy (e.g., MM/PBSA) Estimates the free energy of binding for the ligand-protein complex.Provides a quantitative measure of binding affinity and complex stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. chemisgroup.us For 1,4-benzothiazines, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Detailed Research Findings: QSAR studies on benzothiazole and related heterocyclic derivatives have successfully generated models to predict activities like anticancer potential. chula.ac.th These models are typically linear or non-linear equations that correlate biological activity (e.g., pEC50) with various calculated molecular descriptors. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). chula.ac.th For example, a group-based QSAR (G-QSAR) model developed for benzothiazole derivatives against cancer cells showed good statistical significance with an r² of 0.81 and a q² of 0.75, indicating a robust and predictive model. chula.ac.th

Table 4: Example of a Generic QSAR Model Equation

ComponentDescription
Equation pEC₅₀ = c₀ + c₁(Descriptor₁) - c₂(Descriptor₂) + c₃(Descriptor₃)
pEC₅₀ The dependent variable, representing the biological activity (e.g., negative logarithm of the half-maximal effective concentration).
Descriptors Independent variables representing physicochemical properties or structural features of the molecules (e.g., hydrophobicity, electronic properties).
Coefficients (c₁, c₂, c₃) Regression coefficients determined from the statistical analysis, indicating the positive or negative contribution of each descriptor to the activity.
Constant (c₀) The intercept of the regression equation.

Analysis of Molecular Descriptors for Structure-Property Relationships

The foundation of any QSAR model is the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. Analyzing these descriptors helps to establish a clear structure-property or structure-activity relationship (SAR). nih.gov

Detailed Research Findings: For 1,4-benzothiazine systems, a wide array of descriptors can be calculated. These are typically categorized as constitutional, topological, geometric, and electronic descriptors. For instance, in a G-QSAR study on benzothiazole derivatives, descriptors such as R1-DeltaEpsilonC (an electronic descriptor), R1-XKHydrophilicArea (related to hydrophilicity), and R2-6 Chain Count (a constitutional descriptor) were found to be critical for predicting anticancer activity. chula.ac.th The analysis revealed that the presence of hydrophobic groups on one part of the scaffold could potentiate the activity. chula.ac.th Similarly, electronic descriptors derived from DFT calculations, such as HOMO/LUMO energies, are frequently used to correlate electronic structure with reactivity or biological function. nbu.edu.saespublisher.com

Table 5: Categories of Molecular Descriptors and Their Relevance

Descriptor CategoryExamplesInformation ProvidedReference
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesDescribes charge distribution, reactivity, and polar interactions. nbu.edu.saespublisher.com
Steric/Topological Molecular weight, Molecular volume, Wiener index, Chain countRelates to the size, shape, and branching of the molecule. chula.ac.th
Hydrophobic LogP, Hydrophilic areaQuantifies the lipophilicity, which is crucial for membrane permeability and target interaction. chula.ac.th
Thermodynamic Enthalpy of formation, Gibbs free energyDescribes the stability and energy of the molecule. espublisher.com

Structure Activity Relationship Sar Studies of 1,4 Benzothiazine Derivatives

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 1,4-benzothiazine derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic ring system. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity across various biological targets.

For instance, in the context of apoptosis-inducing agents, the composition of the side chain is a critical determinant of activity. A study on apoptosis induction in thymocytes revealed that replacing an imidazole substituent in the side chain with various piperazine moieties led to a decrease in activity. Conversely, substituting the imidazole with a benzimidazole group did not significantly alter the apoptotic activity, suggesting that a bulkier, more rigid aromatic system is well-tolerated at this position. Furthermore, the removal of a hydroxyl group from the side chain, either through dehydration to an olefin or conversion to an ether, was found to enhance apoptotic activity nih.gov.

In the realm of antibacterial agents, specific substitutions on the 2H-1,4-benzothiazin-3(4H)-one core have been shown to be effective against Staphylococcus aureus. The introduction of bisamide side chains at the 2-position has yielded compounds with promising in vitro activity. The nature of the aromatic and aliphatic groups within these side chains is crucial for potency, highlighting the importance of optimizing these regions to achieve strong antibacterial effects frontiersin.orgnih.gov.

Similarly, for antihypertensive and calmodulin antagonistic activities, derivatives of 2H-1,4-benzothiazin-3(4H)-one featuring (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have been investigated. Within this series, compounds such as 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one demonstrated potent antihypertensive effects, indicating that a fluorinated phenyl group on the piperazine ring is a favorable feature for this particular biological response nih.gov.

The following table summarizes the impact of various substituents on the biological activity of 1,4-benzothiazine derivatives:

1,4-Benzothiazine CoreSubstituent ModificationPosition of ModificationResulting Biological ActivityReference
1,4-BenzothiazineReplacement of imidazole with piperazineSide ChainDecreased apoptotic activity nih.gov
1,4-BenzothiazineReplacement of imidazole with benzimidazoleSide ChainNo significant change in apoptotic activity nih.gov
1,4-BenzothiazineRemoval/conversion of alcoholic group to ether/olefinSide ChainIncreased apoptotic activity nih.gov
2H-1,4-Benzothiazin-3(4H)-oneIntroduction of (4-phenyl-1-piperazinyl)alkyl moieties2-positionModerate to potent calmodulin antagonistic activity nih.gov
2H-1,4-Benzothiazin-3(4H)-one2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl] group2-positionPotent antihypertensive effects nih.gov
2H-1,4-Benzothiazin-3(4H)-oneIntroduction of bisamide side chains2-positionPromising antibacterial activity against S. aureus frontiersin.org

Conformational Flexibility and its Influence on Bioactivity (e.g., Folding along N-S axis)

A defining structural characteristic of the 1,4-benzothiazine ring system is its non-planar conformation. The molecule is known to possess a distinct fold along the axis connecting the nitrogen and sulfur atoms cbijournal.comresearchgate.net. This conformational flexibility allows the molecule to adopt a V-shaped or butterfly-like geometry, which is believed to be crucial for its interaction with various biological macromolecules.

This structural feature is often compared to that of phenothiazines, a well-known class of antipsychotic drugs, which also exhibit a similar fold. The bioactivity of many 1,4-benzothiazine derivatives is thought to be mechanistically linked to this specific three-dimensional shape, which enables them to fit into the binding pockets of target receptors and enzymes cbijournal.comresearchgate.net. The degree of this folding can be influenced by the nature of substituents on the ring system, which can in turn modulate the biological activity. For instance, bulky substituents may alter the dihedral angle of the fold, thereby affecting the molecule's affinity for its target. This interplay between substitution, conformation, and bioactivity is a central theme in the SAR of this class of compounds.

Identification of Key Pharmacophoric Features for Diverse Biological Responses

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a specific biological activity. For 1,4-benzothiazine derivatives, several key pharmacophoric models have been developed to explain their diverse pharmacological effects.

For anticancer activity, particularly against colon cancer, a pharmacophore model (ADHR26) has been established. This model helps in identifying the crucial atomic positions within the 1,4-benzothiazine backbone that are necessary for potent inhibitory activity against targets like Interleukin-6 nih.gov. The model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation.

In the context of cardiovascular effects, studies on pyrrolo nih.govnih.govbenzothiazine derivatives as calcium channel antagonists have identified two critical pharmacophoric elements. These are the presence of a substituent at the C-4 position and another on the fused pyrrole (B145914) ring nih.gov. The simultaneous presence of these two features was found to be a prerequisite for potent in vitro calcium channel-blocking activity. This highlights that for certain biological targets, a combination of features at different positions of the molecule is necessary to elicit the desired response.

Correlation between Structural Modifications and In Vitro Efficacy

The direct correlation between specific structural changes and the resulting in vitro efficacy is a cornerstone of SAR studies. For 1,4-benzothiazine derivatives, numerous studies have quantified this relationship, often using metrics such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

In the field of antitubercular agents, 8-nitrobenzothiazinones have emerged as a highly potent class of compounds. The presence of the nitro group at the 8-position is a key structural feature that confers significant activity against Mycobacterium tuberculosis. Modifications to other parts of the molecule, while also influential, are often made in the context of this essential nitro substitution, demonstrating a clear link between this specific structural element and in vitro potency nih.gov.

Similarly, in the development of antibacterial agents targeting Staphylococcus aureus, a series of 1,4-benzothiazine-3-one derivatives containing bisamide side chains were synthesized and evaluated. The in vitro bioactivity assessment of these compounds identified specific derivatives with promising antibacterial activity, allowing for a direct comparison of how different amide functionalities correlate with MIC values frontiersin.orgnih.gov.

The apoptotic activity of 1,4-benzothiazine analogues also shows a clear correlation with structural modifications. As previously mentioned, the transformation of a side-chain alcoholic group into an ether or an olefin resulted in increased activity nih.gov. This suggests that reducing the polarity and increasing the lipophilicity of the side chain can enhance the compound's ability to induce apoptosis, a hypothesis that can be quantitatively tested by comparing the IC50 values of the respective compounds.

The following table presents data from various studies, illustrating the correlation between structural modifications and in vitro efficacy:

1,4-Benzothiazine Derivative ClassKey Structural ModificationTarget Organism/Cell LineIn Vitro Efficacy ObservationReference
8-Nitrobenzothiazinones (BTZs)Presence of nitro group at 8-positionMycobacterium tuberculosisHigh in vitro efficacy against Mtb nih.gov
1,4-Benzothiazine-3-one bisamidesVariation of bisamide side chainsStaphylococcus aureusIdentified derivatives with promising MIC values frontiersin.orgnih.gov
1,4-Benzothiazine analoguesConversion of side-chain alcohol to ether/olefinThymocytesIncreased apoptosis-inducing activity nih.gov
Pyrrolo nih.govnih.govbenzothiazinesSubstitution at C-4 and on pyrrole ringRat cortex and heart homogenatesPotent calcium channel antagonism (IC50 values) nih.gov

Comparison of Isomeric Structures and their SAR Profiles

The isomeric form of the benzothiazine core is a fundamental determinant of its biological activity. The relative positions of the nitrogen and sulfur atoms within the thiazine (B8601807) ring (e.g., 1,2-, 1,3-, or 1,4-benzothiazine) create distinct scaffolds with different electronic and steric properties, leading to different SAR profiles nih.goveurekaselect.com.

While the 1,4-benzothiazine scaffold is widely studied, other isomers like 1,2-benzothiazines have also been investigated for their therapeutic potential. For example, certain 1,2-benzothiazine derivatives have been explored as anti-inflammatory agents and aldose reductase inhibitors mdpi.com. Comparing the SAR of these different isomers reveals that the specific arrangement of the heteroatoms is crucial for interaction with particular biological targets.

Furthermore, even within the same isomeric class, positional isomerism of substituents can have a dramatic effect. For instance, a comparative SAR study on pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives as 15-lipoxygenase inhibitors found that the presence or absence of a methyl group at the 4-position significantly impacted their inhibitory activity. The results indicated that the lack of this 4-methyl substituent greatly reduced the 15-LO inhibitory effects, highlighting the sensitivity of the biological target to the substitution pattern on the benzothiazine core nih.gov.

Biological Activity Profiles of 1,4 Benzothiazine Derivatives: in Vitro and Mechanistic Insights

Anticancer and Antiproliferative Activities (In Vitro Studies)

1,4-Benzothiazine derivatives have demonstrated a range of biological effects, including antitumor cytotoxicity. nih.gov These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications. researchgate.netnih.govresearchgate.net

Induction of Apoptosis and Underlying Biochemical Events

Studies on 1,4-benzothiazine analogs have revealed their ability to induce apoptosis, or programmed cell death, in various cell types. This process is crucial for their anticancer effects. The induction of apoptosis by these compounds is associated with a complex series of biochemical events. nih.gov

Key events in the apoptotic pathway initiated by 1,4-benzothiazine derivatives include:

Activation of Phospholipases: The process often begins with the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase). nih.govnih.gov

Ceramide Generation: The activation of aSMase leads to the generation of ceramide, a lipid second messenger that plays a central role in apoptosis signaling. nih.govnih.gov

Mitochondrial Pathway: This is followed by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Caspase Activation: The released cytochrome c triggers the activation of a cascade of enzymes known as caspases, including caspase-8, caspase-9, and the executioner caspase-3. nih.govnih.govresearchgate.net These proteases are responsible for the morphological and biochemical changes characteristic of apoptosis, such as DNA fragmentation. researchgate.net

The structural features of the 1,4-benzothiazine molecule, such as the oxidation state of the sulfur atom, the presence of a carbonyl group, and the nature and position of side chains, can influence its apoptotic efficacy. nih.gov

Interaction with Cellular Targets

The antiproliferative action of 1,4-benzothiazine derivatives involves their interaction with various cellular targets that regulate inflammation, cell growth, and apoptosis. For instance, some derivatives have been shown to down-regulate the expression of proteins like c-Jun, JunB, and NF-kB, which are involved in cell proliferation. researchgate.net The modulation of these targets can disrupt cancer cell growth and survival pathways.

Effects on Cell Viability and Proliferation in Cell Lines

The cytotoxic and antiproliferative effects of 1,4-benzothiazine derivatives have been evaluated in several human cancer cell lines.

HepG2 Liver Cancer Cells: Studies on HepG2 cells have shown that certain 1,4-benzothiazine derivatives can induce apoptosis and inhibit cell proliferation. researchgate.net The treatment of HepG2 cells with these compounds led to the downregulation of protein kinase C alpha (PKCα) and the activation of caspase-3, confirming the induction of apoptosis. researchgate.net

Other Cancer Cell Lines: The anticancer potential of this class of compounds has also been observed in other cell lines, with some derivatives showing antiproliferative properties comparable to the chemotherapy drug cisplatin. nih.govnih.gov

Antimicrobial and Antifungal Activities (In Vitro Studies)

In addition to their anticancer properties, 1,4-benzothiazine derivatives exhibit significant antimicrobial and antifungal activities. researchgate.netnih.govresearchgate.net

Activity against Bacterial Strains

A number of 1,4-benzothiazine derivatives have been synthesized and tested for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

Staphylococcus aureus: Several derivatives have shown good activity against Staphylococcus aureus. nih.govmedipol.edu.trnih.govresearchgate.net Some compounds have demonstrated the ability to inhibit the NorA multidrug efflux pump in S. aureus, which is a mechanism of antibiotic resistance. researchgate.net

Bacillus cereus: The antibacterial potential of related compounds has been noted against Bacillus cereus. mdpi.com

Escherichia coli: Activity against Escherichia coli has also been reported for some 1,4-benzothiazine derivatives. nih.gov

Vibrio cholerae: While specific data on 3-methylthio-2H-1,4-benzothiazine against Vibrio cholerae is limited, the broad-spectrum antibacterial activity of the 1,4-benzothiazine scaffold suggests potential for further investigation.

The table below summarizes the antibacterial activity of some 1,4-benzothiazine derivatives against various bacterial strains.

Bacterial StrainActivity of 1,4-Benzothiazine DerivativesReference
Staphylococcus aureusGood activity, including inhibition of efflux pumps researchgate.netnih.govmedipol.edu.trnih.govresearchgate.net
Bacillus cereusNoted antibacterial potential mdpi.com
Escherichia coliReported activity nih.gov

Activity against Fungal Pathogens

1,4-Benzothiazine derivatives have also been recognized for their antifungal properties. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Their activity has been tested against a variety of fungal pathogens. The antifungal efficacy of these compounds is often linked to their specific chemical structures. nih.gov For some derivatives, a strong antifungal effect has been observed against various molds, yeasts, and dermatophytes. nih.gov The combination of direct antifungal action and potential immunomodulatory effects could enhance their in vivo efficacy. nih.gov

Anti-amoebic Potential (e.g., Acanthamoeba castellanii)

Acanthamoeba castellanii is a free-living amoeba capable of causing severe human infections, including a blinding keratitis and a fatal granulomatous amoebic encephalitis. hw.ac.uknih.gov The development of new therapeutic agents is crucial due to the challenges in treating these infections. nih.govresearchgate.net

In a recent study, seventeen novel 1,4-benzothiazine derivatives were synthesized and evaluated for their in vitro activity against A. castellanii. hw.ac.uknih.gov All tested compounds demonstrated anti-amoebic potential at a concentration of 100 μM, effectively inhibiting both the trophozoite and cyst stages of the amoeba. nih.govresearchgate.netnih.gov The study highlighted that these derivatives also hindered the processes of encystation and excystation, which are critical for the amoeba's survival and infectivity. nih.govnih.gov

Among the synthesized compounds, three derivatives, designated as IX , X , and XVI , exhibited the most potent anti-amoebic activity. hw.ac.uknih.gov These compounds significantly reduced the viability of A. castellanii cells. hw.ac.uknih.gov Importantly, the most active compounds displayed low to moderate cytotoxicity against human keratinocyte cells in vitro, suggesting a favorable preliminary safety profile. hw.ac.uknih.gov These findings underscore the potential of 1,4-benzothiazine derivatives as a promising scaffold for the development of new drugs to combat Acanthamoeba infections. hw.ac.uknih.govresearchgate.net

Table 1: In Vitro Anti-amoebic Activity of Selected 1,4-Benzothiazine Derivatives against A. castellanii

CompoundViability (cells/mL)p-valueCytotoxicity (%)
IX 5.3 × 10⁴< 0.000336
X 2 × 10⁵< 0.0062
XVI 2.4 × 10⁵< 0.00221

Data sourced from a study on synthetic 1,4-benzothiazine derivatives. hw.ac.uknih.gov

Antiviral Activities (In Vitro Studies)

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. researchgate.net The 1,4-benzothiazine scaffold has been investigated for its potential to inhibit various viruses. nih.gov

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. natap.orgwashington.edu Several classes of non-nucleoside inhibitors (NNIs) that target this enzyme have been identified, including derivatives of benzothiadiazine. natap.orgunimi.it

Pyrazolobenzothiazine derivatives have been identified as a promising class of inhibitors targeting the palm site I of the HCV NS5B polymerase. nih.gov One derivative, in particular, demonstrated significant anti-HCV activity with an IC50 of 7.9 μM against the NS5B polymerase and an EC50 of 8.1 μM in a cell-based HCV replicon system, without showing significant antimetabolic effects. nih.gov The binding of these compounds to an allosteric site, rather than the active site, offers a non-competitive mode of inhibition with respect to the natural substrates. natap.org

The discovery and characterization of these benzothiazine-related inhibitors highlight their potential in the development of direct-acting antivirals against HCV. nih.gov

Table 2: Anti-HCV Activity of a Pyrazolobenzothiazine Derivative

ParameterValue
IC50 (NS5B Polymerase) 7.9 μM
EC50 (HCV Replicon) 8.1 μM
EC90 (HCV Replicon) 23.3 μM
CC50 (Antimetabolic Effect) > 224 μM
Selectivity Index (SI) > 28

Data for a representative pyrazolobenzothiazine derivative. nih.gov

Anti-inflammatory Activities (In Vitro Mechanistic Studies)

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles remains a significant area of research.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. A series of 1,3-benzthiazinan-4-one derivatives, which are structurally related to 1,4-benzothiazines, have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov One compound, 3-(p-fluorophenyl)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one (7b) , emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.05 μM and a selectivity index of 259. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have suggested a binding mode for some 2H-1,4-benzoxazin-3(4H)-one derivatives within the COX-2 active site similar to that of the selective inhibitor celecoxib. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a crucial role in the pathogenesis of various inflammatory conditions. tubitak.gov.tr Many plant extracts and synthetic compounds exhibit antioxidant properties by scavenging free radicals. tubitak.gov.tr

Derivatives of 1,4-benzothiazine have been investigated for their antioxidant potential. researchgate.net For instance, a series of C-3 tethered 2-oxo-benzo hw.ac.ukdntb.gov.uaoxazines were synthesized and showed promising antioxidant activities in DPPH free radical scavenging and FRAP assays. frontiersin.orgnih.gov Some of these compounds exhibited IC50 values comparable to the standard antioxidant, ascorbic acid. frontiersin.orgnih.gov Specifically, compounds 20b and 20t had IC50 values of 6.89 ± 0.07 μg/mL and 4.74 ± 0.08 μg/mL, respectively. frontiersin.org Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups tends to enhance the antioxidant activity. frontiersin.orgnih.gov Furthermore, some newly synthesized tetrahydrobenzo[b]thiophene derivatives, which share a thiophene (B33073) ring, also displayed significant antioxidant properties, suggesting the importance of the sulfur-containing heterocyclic moiety. nih.gov

Table 3: Antioxidant Activity of Selected 2-oxo-benzo hw.ac.ukdntb.gov.uaoxazine Derivatives

CompoundDPPH Scavenging IC50 (μg/mL)
20b 6.89 ± 0.07
20t 4.74 ± 0.08
Ascorbic Acid (Standard) 4.57

Data from a study on C-3 tethered 2-oxo-benzo hw.ac.ukdntb.gov.uaoxazines. frontiersin.orgnih.gov

Neuroprotective Effects (In Vitro Studies)

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a key contributor to neuronal damage in these conditions.

In the search for new neuroprotective agents, a series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to protect neuronal cells from oxidative stress-mediated degeneration. nih.gov The study found that 3-alkyl substituents on the benzoxazine (B1645224) ring were crucial for potent neuroprotective activity. nih.gov Furthermore, derivatives bearing an 8-benzylamino substituent were identified as the most promising, exhibiting strong neuroprotective effects without significant intrinsic cytotoxicity. nih.gov

In another study, new 4,1-benzothiazepine derivatives, which are structurally related to 1,4-benzothiazines, were synthesized and showed neuroprotective activity in in vitro models of neurodegeneration. nih.gov These compounds were effective against toxicity induced by a cocktail of rotenone (B1679576) and oligomycin (B223565) A, which cause oxidative stress by inhibiting the mitochondrial electron transport chain. nih.gov These findings suggest that the benzothiazine and related scaffolds hold promise for the development of therapies for neurodegenerative diseases.

Modulation of Glutamate (B1630785) and Lactate (B86563) Dehydrogenase (LDH) Release

The interaction of 1,4-benzothiazine derivatives with the glutamate system is an area of emerging research. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation can lead to excitotoxicity and neuronal damage, often measured by the release of lactate dehydrogenase (LDH).

While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, derivatives of the isomeric 1,2,4-benzothiadiazine-1,1-dioxide have been developed as modulators of ionotropic glutamate receptors (iGluRs). nih.gov One such derivative, 7-(3-formylpyrrol-1-yl)-6-trifluoromethyl-1,2,4-benzothiadiazine-1,1-dioxide, demonstrated a high affinity for the AMPA receptor, a subtype of glutamate receptor, suggesting that the broader benzothiazine scaffold can interact with key components of the glutamatergic system. nih.gov

Furthermore, LDH assays, which measure cell membrane integrity, have been used to determine the cytotoxicity of synthetic 1,4-benzothiazine derivatives against human cells, indicating their potential to affect cell viability, a key factor in neurodegenerative processes where glutamate excitotoxicity is implicated. nih.gov

Inhibition of Voltage-Dependent Na+ and Ca2+ Channels

Voltage-gated ion channels are crucial for neuronal excitability and signaling. The ability of 1,4-benzothiazine derivatives to modulate these channels has been explored, revealing potential neuroprotective and cardiovascular effects.

Voltage-Dependent Sodium (Na+) Channels: Certain compounds structurally related to benzothiazines have shown inhibitory effects on neuronal voltage-gated sodium channels. For example, Brilliant Blue G, a structural analogue, inhibits these channels with micromolar affinity, appearing to interact strongly with both fast- and slow-inactivated states of the channel. nih.gov This suggests a potential mechanism for reducing neuronal hyperexcitability.

Voltage-Dependent Calcium (Ca2+) Channels: The activity of 1,4-benzothiazine derivatives as calcium channel blockers has been documented. nih.gov A study involving new 2H-1,4-benzothiazin-3(4H)-one derivatives found that, in general, these compounds were relatively weak calcium channel blockers. nih.gov However, the related 4,1-benzothiazepine scaffold is known to target voltage-gated calcium channels (VGCCs), indicating that modulation of calcium influx is a recurring theme within this class of heterocyclic compounds. nih.gov

Reduction of Reactive Oxygen Species (ROS) Formation

The antioxidant potential of 1,4-benzothiazine derivatives has been noted in several studies, highlighting their ability to counteract oxidative stress, a key factor in many pathological conditions. researchgate.netrsc.orgcbijournal.com

The naturally occurring pheomelanins, which incorporate a 1,4-benzothiazine monomer in their structure, have been associated with the production of reactive oxygen species (ROS) when exposed to light. cbijournal.com However, more detailed investigations suggest that the pro-oxidant activity under UVA irradiation is more pronounced in the benzothiazole (B30560) moieties of pheomelanin compared to the benzothiazine portions. researchgate.net In contrast, many synthetic 1,4-benzothiazine derivatives are reported to possess antioxidant properties. researchgate.netcbijournal.com This dual potential—pro-oxidant in some natural contexts and antioxidant in synthetic derivatives—makes the 1,4-benzothiazine scaffold an intriguing subject for studying redox modulation.

Calcium Channel Antagonistic Activity (In Vitro)

The ability of 1,4-benzothiazine derivatives to act as calcium channel antagonists is a well-documented aspect of their pharmacological profile. researchgate.netcbijournal.com This activity is a key contributor to their potential cardiovascular effects, such as vasorelaxation.

In vitro studies have consistently demonstrated this property across various derivatives. For example, newly synthesized 2H-1,4-benzothiazin-3(4H)-one derivatives were evaluated for their calcium antagonistic activities, although they were generally found to be weak inhibitors. nih.gov Despite this, the overarching class of 1,4-benzothiazines is recognized for its calcium channel blocking capabilities, which underpins some of its therapeutic potential. researchgate.netcbijournal.com

DNA/RNA Binding Interactions and Mechanisms

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. The benzothiazine core has been investigated as a novel motif for binding to DNA and RNA.

A proof-of-concept study using a series of 4H-1,3-benzothiazine dyes, which are isomers of the 1,4-benzothiazine structure, revealed their potential as DNA/RNA probes. researchgate.netirb.hr Spectroscopic titration, circular dichroism, and thermal melting experiments indicated that specific derivatives in this series acted as groove binders for both DNA and RNA. researchgate.netirb.hr This finding suggests that the fundamental benzothiazine framework is capable of non-covalent interactions with the grooves of nucleic acid duplexes, opening avenues for the design of new molecules that can target genetic material. researchgate.net

Miscellaneous In Vitro Biological Activities

The versatile 1,4-benzothiazine scaffold has demonstrated a broad spectrum of other in vitro biological activities, including potential applications as antimalarial and antihypertensive agents. nih.gov

Antimalarial Activity

Several studies have highlighted the antimalarial potential of the 1,4-benzothiazine nucleus. nih.govcbijournal.com The related benzothiazole analogs have also been systematically reviewed and found to possess potent antiplasmodial activity against various strains of the malaria parasite. nih.gov Furthermore, more complex tetracyclic systems that incorporate the 1,4-benzothiazine ring, such as quinobenzothiazine derivatives, have also shown promise as antimalarial agents in vitro. researchgate.net

Antihypertensive Activity

The antihypertensive properties of 1,4-benzothiazine derivatives are among their most frequently reported biological effects. researchgate.netcbijournal.comresearchgate.net This activity is often linked to their ability to induce vasorelaxation. One key mechanism identified is the opening of ATP-sensitive potassium channels (KATP). A series of 1,4-benzothiazines designed to replace the benzopyran structure of cromakalim (B1669624) (a known KATP channel opener) were synthesized and tested. nih.gov Many of these compounds showed high vasorelaxant potency, which was competitively antagonized by the selective KATP blocker glibenclamide, confirming their mechanism of action. nih.gov Certain derivatives with a cyclopentenone ring at the N-4 position and an electron-withdrawing group at C-6 were found to be exceptionally potent, with vasorelaxant effects thousands of times greater than the reference compound, making them some of the most potent potassium channel openers identified to date. nih.gov

Emerging Applications and Functional Materials Based on 1,4 Benzothiazine Chromophores

Sensing Technologies and Chemosensors

The inherent chromophoric and fluorophoric nature of the 1,4-benzothiazine ring system makes it a promising candidate for the development of chemosensors. These sensors can detect specific ions and changes in the chemical environment through observable changes in color or fluorescence. While specific studies on 3-methylthio-2H-1,4-benzothiazine as a sensor are not widely documented, research on related derivatives highlights the potential of this chemical family.

pH Sensing: The acidic or basic nature of a solution can be visually determined using 1,4-benzothiazine-based compounds. For instance, certain derivatives exhibit distinct color changes in response to varying pH levels. This property is attributed to structural changes in the molecule that alter its light-absorbing properties. A notable example is a cyanine (B1664457) system featuring a 1,4-benzothiazine ring, which demonstrates reversible color changes with shifts in pH, making it a candidate for reusable pH indicators.

Mercury Ion Detection: Heavy metal ion contamination is a significant environmental concern. 1,4-benzothiazine derivatives have been engineered to act as selective sensors for toxic ions like mercury (Hg²⁺). One such derivative, 3-oxo- cbijournal.comsigmaaldrich.com-benzothiazin-2-ylidene acetohydrazide, functions as a highly selective and sensitive sensor for mercury ions in aqueous solutions. The binding of Hg²⁺ to this molecule induces a noticeable color change and a significant enhancement in its fluorescence, allowing for the detection of mercury at very low concentrations. The interaction is often reversible, which allows for the regeneration of the sensor.

Table 1: Examples of 1,4-Benzothiazine Derivatives in Sensing Technologies
Compound/System Analyte Principle of Detection Application
1,4-Benzothiazine-based cyanine pH Colorimetric change pH sensing
3-oxo- cbijournal.comsigmaaldrich.com-benzothiazin-2-ylidene acetohydrazide Hg²⁺ Colorimetric and fluorometric change Mercury ion detection

Applications in Advanced Materials Science

The versatility of the 1,4-benzothiazine structure allows for its incorporation into various advanced materials, leading to the development of devices and materials with dynamic properties.

Electrochromic Device Fabrication

Electrochromic devices change their color upon the application of an electrical voltage. This property is utilized in smart windows, displays, and other technologies. Polymers incorporating 1,4-benzothiazine derivatives have been investigated for their electrochromic properties. While specific research on this compound in this area is sparse, related phenothiazine (B1677639) structures, which share the core thiazine (B8601807) ring, have been successfully used. For example, poly(2,2′-[10-methyl-3,7-phenothiazylene]- 6,6′-bis[4-phenylquinoline]) (PPTZPQ) films exhibit reversible color changes upon electrochemical oxidation, demonstrating the potential of the thiazine core in electrochromic applications.

Smart Packaging Materials

The development of smart packaging that can indicate the freshness of food is a growing area of research. The pH-sensing capabilities of 1,4-benzothiazine derivatives can be harnessed for this purpose. These compounds can be incorporated into polymer films or other packaging materials. A change in the color of the packaging can signal a change in the pH of the food product, which is often an indicator of spoilage. This provides a simple and visual way for consumers to assess food quality.

Filter Permeability Control

The responsiveness of 1,4-benzothiazine chromophores to external stimuli can be exploited to control the permeability of filters. By coating a filter membrane with a 1,4-benzothiazine-based polymer, the pores of the filter can be designed to open or close in response to changes in pH or the presence of specific chemicals. This allows for the development of "smart" filters that can selectively allow or block the passage of substances.

Bioimaging Applications

Fluorescent nanoparticles are powerful tools for bioimaging, allowing for the visualization of biological processes within cells and tissues. The fluorescent properties of 1,4-benzothiazine derivatives make them suitable for the development of such nanoparticles. While direct applications of this compound in this field are not yet established, the broader class of 1,4-benzothiazines has shown significant promise. These fluorescent nanoparticles can be designed to target specific cells or organelles, providing high-contrast images for diagnostic and research purposes.

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions. The unique electronic structure of 1,4-benzothiazine chromophores allows them to act as photocatalysts. For example, a 1,4-benzothiazine derivative has been shown to be an effective photocatalyst for certain organic reactions under visible light. This opens up possibilities for using these compounds in green chemistry applications, where light can be used as a clean and abundant energy source to promote chemical transformations.

Corrosion Inhibition Mechanisms on Metal Surfaces (e.g., Carbon Steel)

The utility of 1,4-benzothiazine derivatives extends to the field of materials science, where they have emerged as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur), aromatic rings, and various functional groups within the molecular structure, which act as active centers for interaction with the metal surface.

A study on the corrosion inhibition of carbon steel in 15 wt.% HCl by two 1,4-benzothiazine derivatives, namely ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netthiazine-3-carboxylate (EHBT) and 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT), demonstrated significant protective efficacy. imist.ma The inhibition efficiency of these compounds was found to increase with their concentration, reaching up to 98% for EHBT and 97% for CBT. imist.ma This indicates that a higher concentration of the inhibitor leads to greater surface coverage and, consequently, better protection against corrosion. imist.ma Similarly, another benzothiazine derivative, 2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b] researchgate.netresearchgate.net thiazin-3-one (POBT), also showed enhanced inhibition efficiency with increasing concentration on low carbon steel in a 1 M H₂SO₄ solution, achieving an efficiency of 92.39% at a concentration of 0.1 mM. worldscientific.com

Adsorption Behavior and Isotherm Models (e.g., Langmuir Isotherm)

The adsorption of 1,4-benzothiazine derivatives on the surface of carbon steel is a key aspect of their corrosion inhibition mechanism. This process can be understood through the use of adsorption isotherm models, which describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The adsorption of both EHBT and CBT on the carbon steel surface in a 15 wt.% HCl solution was found to be consistent with the Langmuir isotherm model. imist.ma The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface can hold only one inhibitor molecule, and there are no interactions between the adsorbed molecules. imist.manih.gov The adherence to this model suggests a well-defined adsorption process leading to a protective monolayer. imist.ma

The standard Gibbs free energy of adsorption (ΔG°ads) is a critical parameter derived from the Langmuir isotherm, which provides insight into the nature of the adsorption process. For EHBT and CBT, the calculated ΔG°ads values indicated a mixed mode of adsorption, involving both physical and chemical interactions between the inhibitor molecules and the steel surface. imist.ma This mixed interaction, often referred to as physisorption and chemisorption, leads to a strong and stable protective film on the metal. imist.ma Similarly, the adsorption of POBT on low carbon steel also followed the Langmuir isotherm, suggesting a monolayer adsorption. worldscientific.com The study of 2-(3-oxo-2,3-dihydro researchgate.netresearchgate.netbenzothiazin-4-yl)acetic acid (P1) as a corrosion inhibitor for mild steel in molar hydrochloric acid also pointed to the adsorption of the inhibitor on the metal surface as the primary mechanism of protection. researchgate.net

Table 1: Adsorption Parameters for 1,4-Benzothiazine Derivatives on Carbon Steel

Inhibitor Adsorption Isotherm Model ΔG°ads (kJ/mol) Type of Adsorption Reference
EHBT Langmuir - Mixed (Physisorption and Chemisorption) imist.ma
CBT Langmuir - Mixed (Physisorption and Chemisorption) imist.ma
POBT Langmuir - Not specified worldscientific.com
P1 Not specified - Not specified researchgate.net

Electrochemical Characterization of Inhibition (e.g., EIS, PDP)

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are instrumental in elucidating the corrosion inhibition mechanism of 1,4-benzothiazine derivatives at the metal-electrolyte interface.

Potentiodynamic Polarization (PDP) measurements reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For both EHBT and CBT, the PDP curves showed a reduction in both anodic and cathodic current densities upon their addition to the corrosive solution. imist.ma This indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution and the rate of hydrogen evolution. imist.ma The corrosion potential (Ecorr) did not shift significantly, further confirming the mixed-type inhibition behavior. imist.ma The study on POBT also classified it as a mixed-type inhibitor. worldscientific.com

Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective film and the charge transfer processes occurring at the interface. The Nyquist plots for carbon steel in the presence of EHBT and CBT showed an increase in the diameter of the semicircle compared to the uninhibited solution, which signifies an increase in the charge transfer resistance (Rct). imist.ma A higher Rct value indicates a slower corrosion rate. The equivalent circuit used to model the EIS data often includes a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer at the metal-solution interface. imist.ma The decrease in the double-layer capacitance (Cdl) values in the presence of the inhibitors is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and less permeable protective layer. imist.ma

Table 2: Electrochemical Parameters for 1,4-Benzothiazine Derivatives as Corrosion Inhibitors for Carbon Steel in 15 wt.% HCl

Inhibitor Concentration Inhibition Efficiency (%) Ecorr (mV vs. SCE) Rct (Ω·cm²) Cdl (µF·cm⁻²) Reference
Blank - - - - - imist.ma
EHBT 5x10⁻³ M 98 - - - imist.ma
CBT 5x10⁻³ M 97 - - - imist.ma
POBT 0.1 mM 92.39 - - - worldscientific.com
P1 10⁻³ M 93 - - - researchgate.net

Historical and Niche Applications (e.g., Dyestuffs, Photographic Developers, UV Light Absorbers)

Beyond their extensive investigation for pharmacological activities and emerging use in materials science, 1,4-benzothiazine derivatives have a history of application in various industrial and technological fields. researchgate.netimist.ma Their unique chemical structure, which incorporates a chromophoric system, has made them suitable for use as dyestuffs. researchgate.netimist.ma The conjugated system within the benzothiazine ring system allows for the absorption and emission of light in the visible spectrum, a fundamental property for dyes.

In the realm of photography, certain 1,4-benzothiazine derivatives have been utilized as components in color photographic developers. researchgate.netimist.maworldscientific.com Photographic developers are reducing agents that convert the latent image on an exposed photographic material into a visible one. electrochemsci.org The specific redox properties of some 1,4-benzothiazine compounds made them suitable for this purpose.

Furthermore, the ability of the 1,4-benzothiazine scaffold to absorb ultraviolet (UV) radiation has led to its exploration for use as UV light absorbers. imist.ma UV absorbers are additives used in materials like plastics and coatings to protect them from the degrading effects of UV radiation. jetir.org While other classes of compounds like benzotriazoles and triazines are more common UV absorbers, the inherent UV-absorbing properties of the 1,4-benzothiazine structure have made it a candidate for such applications. jetir.orgohio.edu

Future Directions and Research Opportunities in 1,4 Benzothiazine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Specific Derivatives like 3-methylthio-2H-1,4-benzothiazine

The synthesis of 1,4-benzothiazines has traditionally relied on well-established methods, often involving the reaction of 2-aminothiophenol (B119425) with various substrates like α-haloketones, 1,3-dicarbonyl compounds, and alkenes. rsc.orgnih.gov However, the demand for greener and more efficient chemical processes is steering research towards novel and sustainable synthetic strategies. researchgate.net

Future efforts will likely concentrate on the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. This includes the exploration of:

Catalytic Systems: The use of nanocatalysts, metal-based catalysts, and biocatalysts like baker's yeast has already shown promise in improving reaction efficiency and yields. rsc.orgresearchgate.netcbijournal.com Further research into novel catalytic systems, particularly for the specific synthesis of derivatives like this compound, is a key area of interest. For instance, a sulfonic acid functionalized nano-γ-Al2O3 catalyst has been demonstrated for the efficient synthesis of 3-substituted-2H-1,4-benzothiazines. researchgate.net

Alternative Reaction Media: Moving away from conventional volatile organic solvents towards more environmentally friendly options such as water, ionic liquids, or even solvent-free conditions is a critical goal. nih.gov Micellar nanoreactor media have also been explored for the synthesis of 1,4-benzothiazine derivatives. nih.gov

One-Pot Syntheses: Developing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency and reduce waste. researchgate.netrsc.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A recent review highlights the evolution of synthetic strategies for 1,4-benzothiazines over the last decade, summarizing various approaches including the use of diverse catalysts and reaction conditions. rsc.orgnih.gov These advancements provide a strong foundation for the development of targeted and sustainable methods for producing this compound and other specific derivatives.

Deeper Mechanistic Understanding of Biological Activities via Advanced In Vitro Models

1,4-Benzothiazine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. cbijournal.comnih.govnih.gov However, a comprehensive understanding of the underlying molecular mechanisms is often lacking.

Future research must move beyond preliminary screenings to elucidate the specific cellular targets and pathways through which these compounds exert their effects. This will involve the use of advanced in vitro models that more accurately mimic human physiology, such as:

3D Cell Cultures and Organoids: These models provide a more realistic representation of tissue architecture and cell-cell interactions compared to traditional 2D cell cultures.

High-Content Screening (HCS): HCS platforms allow for the simultaneous analysis of multiple cellular parameters, providing a wealth of data on the phenotypic effects of compounds.

"Omics" Technologies: Genomics, proteomics, and metabolomics approaches can identify the genes, proteins, and metabolic pathways that are modulated by 1,4-benzothiazine derivatives.

For instance, studies on substituted 1,4-benzothiazines have demonstrated their potential as anti-lung cancer agents by downregulating pro-inflammatory genes. rjsocmed.com Deeper mechanistic investigations using advanced models could reveal the precise interactions with cellular components, paving the way for the rational design of more potent and selective therapeutic agents. The structural similarity of some 1,4-benzothiazines to phenothiazines, known for their antipsychotic effects, suggests a potential for neurological applications that warrants further exploration. cbijournal.com

Expansion of Computational Studies for Predictive Design and Optimization of 1,4-Benzothiazine Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 1,4-benzothiazine research, the expansion of computational studies offers significant opportunities for the predictive design and optimization of new compounds.

Key areas for future computational work include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity descriptors (such as HOMO and LUMO energies), and spectroscopic properties of 1,4-benzothiazine derivatives. researchgate.netrsc.orgnih.govresearchgate.net This information can help in understanding their chemical behavior and predicting their reactivity.

Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and interaction patterns of 1,4-benzothiazine derivatives with specific biological targets, such as enzymes and receptors. rjsocmed.comnih.govnih.gov This can guide the design of compounds with improved potency and selectivity. For example, molecular docking has been used to study the interaction of pyrimido[4,5-b] nih.govresearchgate.netbenzothiazine derivatives with the active site of 15-lipoxygenase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of 1,4-benzothiazine derivatives and their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to reduce the likelihood of late-stage failures in drug development. nih.gov

By integrating these computational approaches, researchers can accelerate the discovery and development of new 1,4-benzothiazine-based drugs and materials with desired properties.

Development of Targeted Functional Materials Utilizing 1,4-Benzothiazine Chromophores

The unique chromophoric properties of the 1,4-benzothiazine scaffold, stemming from its conjugated π-system, make it an attractive building block for the development of novel functional materials. nih.gov This is an area with significant untapped potential.

Future research in this domain could focus on:

Organic Electronics: The semiconducting properties of some 1,4-benzothiazine derivatives suggest their potential application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acgpubs.org

Sensors: The sensitivity of the 1,4-benzothiazine chromophore to its chemical environment, particularly pH, can be exploited to develop chemical sensors for various applications. nih.gov

Electrochromic Materials: The ability of certain 1,4-benzothiazine derivatives to change color in response to an electrical potential makes them promising candidates for use in smart windows, displays, and other electrochromic devices. nih.gov

Bioimaging: The fluorescent properties of some 1,4-benzothiazine derivatives can be harnessed for the development of fluorescent probes for bioimaging applications, enabling the visualization of biological processes at the cellular level. nih.gov

The development of these materials will require a detailed understanding of the relationship between the molecular structure of the 1,4-benzothiazine derivative and its photophysical and electronic properties.

Collaborative Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The multifaceted nature of 1,4-benzothiazine chemistry necessitates a highly collaborative research approach. Future breakthroughs will increasingly rely on the synergy between different scientific disciplines.

Synthetic chemists are needed to develop novel and efficient methods for the preparation of a diverse range of 1,4-benzothiazine derivatives. rsc.orgnih.gov

Chemical biologists are essential for elucidating the biological mechanisms of action of these compounds and for identifying new therapeutic targets. nih.govnih.gov

Materials scientists will play a crucial role in designing and fabricating new functional materials based on the 1,4-benzothiazine scaffold. nih.gov

Computational chemists can provide theoretical insights to guide experimental efforts in all of these areas. rsc.orgnih.gov

By fostering collaborations at the interface of these disciplines, the scientific community can accelerate the translation of fundamental research on 1,4-benzothiazines into practical applications in medicine, electronics, and beyond. This integrated approach will be key to unlocking the full potential of this remarkable class of heterocyclic compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3-methylthio-2H-1,4-benzothiazine, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of thiol precursors. A validated method ( ) uses iodomethane and tetrahydrofuran (THF) under nitrogen. Sodium hydride in dimethylformamide (DMF) facilitates nucleophilic substitution. Due to hydrolytic instability, the product is often used in situ without isolation. Key steps include:

  • Cyclization of o-aminothiophenol derivatives with α-cyano-α-methylthioacetophenones.
  • Refluxing with hydrazine hydrate for ring closure. Optimal yields require anhydrous conditions and inert atmospheres to prevent decomposition .

Q. How can the structure of this compound derivatives be confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR Spectroscopy : Detects carbonyl (C=O) and enol (O-H) tautomers (~1700 cm⁻¹ and ~3500 cm⁻¹, respectively) ( ).
  • NMR : ¹H and ¹³C NMR resolve keto-enol tautomerism. For example, ¹³C NMR of 4b ( ) shows a single tautomer, while 4a exists as a mixture.
  • X-ray Diffraction : Used to determine crystal packing and hydrogen-bonding networks in derivatives like methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate ().

Q. What preliminary assays evaluate the bioactivity of this compound derivatives?

Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) ( ).
  • Anticancer Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values ().
  • Enzyme Inhibition : Testing against targets like 15-lipoxygenase ( ) or cyclooxygenase-2 (COX-2).

Advanced Research Questions

Q. How do tautomeric equilibria in this compound derivatives influence their reactivity and bioactivity?

Keto-enol tautomerism (e.g., in intermediates like 4a,b, ) affects electronic properties and binding affinity. For example:

  • The enol form enhances hydrogen-bonding with biological targets (e.g., enzymes).
  • Tautomer ratios can be controlled via solvent polarity (e.g., DMSO stabilizes enol forms) or substituents (electron-withdrawing groups favor keto forms). Computational studies (DFT) predict dominant tautomers and guide synthetic modifications .

Q. What strategies resolve contradictory data in spectroscopic characterization of benzothiazine derivatives?

Discrepancies in NMR/IR data ( ) arise from tautomerism or impurities. Solutions include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., coalescence temperatures for tautomers).
  • HPLC Purification : Removes byproducts before analysis.
  • Isotopic Labeling : ¹⁵N or ¹³C labels clarify ambiguous peaks in complex spectra.

Q. How can structure-activity relationships (SAR) guide the design of this compound-based therapeutics?

SAR studies highlight critical functional groups:

  • Methylthio Group : Enhances lipophilicity and membrane permeability ( ).
  • Electron-Withdrawing Substituents (e.g., nitro, trifluoromethyl): Improve antimicrobial potency by stabilizing reactive intermediates ( ).
  • Carbohydrazide Moieties : Increase chelation potential for metal-dependent enzyme inhibition ( ). Rational design combines these features with molecular docking to predict target interactions.

Q. What are the challenges in scaling up benzothiazine synthesis for preclinical studies?

Key issues include:

  • Hydrolytic Instability : Requires in situ generation ( ) or cryogenic storage.
  • Toxicity of Reagents : Sodium hydride and DMF demand strict safety protocols.
  • Green Chemistry Alternatives : Piperidine-catalyzed cyclization (*) reduces waste but may lower yields. *Note: BenchChem is excluded per guidelines; alternative methods from are prioritized.

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and in situ use to mitigate decomposition .
  • Characterization : Combine NMR, IR, and XRD for unambiguous structural assignment .
  • Bioactivity Testing : Use orthogonal assays (e.g., enzymatic + cell-based) to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.